Product packaging for 1,2-Bis(4-bromomethylphenyl)benzene(Cat. No.:CAS No. 55759-13-2)

1,2-Bis(4-bromomethylphenyl)benzene

Cat. No.: B14640183
CAS No.: 55759-13-2
M. Wt: 416.1 g/mol
InChI Key: CQZFOAQNRXXQOK-UHFFFAOYSA-N
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Description

Overview of Bromomethylated Aromatic Compounds in Contemporary Organic Synthesis

Bromomethylated aromatic compounds are a class of highly versatile reagents in modern organic synthesis. The presence of the bromomethyl group (-CH2Br) provides a reactive site for a wide array of chemical transformations. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of other functional groups, thereby enabling the construction of more complex molecular architectures.

In contemporary organic synthesis, bromomethylated aromatics are frequently employed as key building blocks. bookfere.com A standard method for their synthesis involves the radical bromination of methyl-substituted aromatic compounds using reagents like N-Bromosuccinimide (NBS), often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgmissouri.edu This method, known as the Wohl-Ziegler reaction, is particularly effective for converting benzylic hydrogens to bromides. wikipedia.orgmissouri.edu

The utility of these compounds extends to the formation of carbon-carbon and carbon-heteroatom bonds. They are instrumental in the synthesis of a diverse range of molecules, from pharmaceuticals to materials with specific electronic or photophysical properties. For instance, they are precursors to ylides for Wittig-type reactions, can be converted to phosphonium (B103445) salts, and are used in the alkylation of amines, thiols, and alcohols.

Research Significance of 1,2-Bis(4-bromomethylphenyl)benzene as a Versatile Synthetic Intermediate

While specific research on this compound is not as extensively documented as its isomers, its structural motif suggests significant potential as a versatile synthetic intermediate. The presence of two reactive bromomethyl groups on separate phenyl rings, which are in turn connected to a central benzene (B151609) ring in an ortho arrangement, makes it a unique building block for the synthesis of complex macromolecular structures.

The primary research significance of this compound lies in its potential as a precursor for the synthesis of shape-persistent macrocycles and cyclophanes. mdpi.com These are large, cyclic molecules with well-defined three-dimensional structures. The fixed ortho-disposition of the two phenyl groups in this compound can act as a rigid corner element, directing the formation of specific macrocyclic architectures upon reaction with suitable difunctional nucleophiles. Such macrocycles are of interest in host-guest chemistry, molecular recognition, and as components of molecular machines.

The synthesis of nitrogen-containing macrocycles is a particularly promising application. mdpi.comnih.gov Reaction with diamines can lead to the formation of large rings containing multiple nitrogen atoms, which can act as ligands for metal ions or as receptors for anionic species. Similarly, reactions with dithiols or diols can produce sulfur- or oxygen-containing macrocycles with unique properties and potential applications in materials science.

Scope of Academic Inquiry into the Chemistry of this compound

The academic inquiry into the chemistry of this compound and related compounds is primarily focused on their application in supramolecular chemistry and materials science. Researchers are exploring the synthesis of novel macrocyclic and polymeric structures derived from these and similar building blocks.

A key area of investigation is the synthesis of [n.n]paracyclophanes and other complex cyclophane structures. rsc.orgacs.org The rigid and defined geometry of precursors like this compound is crucial for achieving high yields and specific conformations in the final macrocyclic products. The study of the conformational behavior and the host-guest properties of these resulting macrocycles is an active field of research.

Furthermore, the incorporation of the 1,2-diphenylbenzene unit into polymers is another avenue of exploration. The unique steric and electronic properties of this core can influence the properties of the resulting polymers, leading to materials with interesting thermal, mechanical, or photophysical characteristics. The investigation into the synthesis of such polymers often involves the polycondensation of the bromomethylated precursor with various comonomers.

Detailed Research Findings

The synthesis of this compound would logically start from its corresponding dimethyl precursor, 1,2-bis(4-methylphenyl)benzene (B8512937) (also known as 1,2-di-p-tolylbenzene). The subsequent step would involve the selective bromination of the benzylic methyl groups. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under photochemical conditions. bookfere.comresearchgate.net The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) or 1,2-dichlorobenzene (B45396). researchgate.net

The two bromomethyl groups in this compound are highly reactive sites for nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups. For example, reaction with primary or secondary amines would lead to the formation of bis-secondary or bis-tertiary amines, respectively. These nitrogen-containing products can serve as ligands for transition metals or as building blocks for more complex nitrogen-containing macrocycles. nih.govresearchgate.net

In the realm of macromolecular chemistry, this compound is a prime candidate for the synthesis of shape-persistent macrocycles. nih.gov The ortho-linkage of the two phenyl rings imparts a significant steric constraint, which can be exploited to direct the cyclization process. For instance, reaction with a long-chain dicarboxylic acid under high-dilution conditions could yield a macrocyclic polyester. Similarly, reaction with a dithiol could produce a macrocyclic dithioether. The defined geometry of these macrocycles makes them interesting candidates for studies in molecular recognition and self-assembly.

Data Tables

Physical and Spectroscopic Properties of Related Bromomethylated Benzenes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,2-Bis(bromomethyl)benzene91-13-4C₈H₈Br₂263.9691-94
1,4-Bis(bromomethyl)benzene623-24-5C₈H₈Br₂263.96145-147
4-Bromo-1,2-bis(bromomethyl)benzene69189-19-1C₈H₇Br₃342.8542-44
1,2-Bis[4-(bromomethyl)phenyl]-1,2-diphenylethene1053241-67-0C₂₈H₂₂Br₂518.28Not specified

Data sourced from multiple chemical suppliers and databases. chemicalbook.comnih.govsigmaaldrich.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16Br2 B14640183 1,2-Bis(4-bromomethylphenyl)benzene CAS No. 55759-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55759-13-2

Molecular Formula

C20H16Br2

Molecular Weight

416.1 g/mol

IUPAC Name

1,2-bis[4-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C20H16Br2/c21-13-15-5-9-17(10-6-15)19-3-1-2-4-20(19)18-11-7-16(14-22)8-12-18/h1-12H,13-14H2

InChI Key

CQZFOAQNRXXQOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis 4 Bromomethylphenyl Benzene

Strategic Approaches to the Construction of the Bis(bromomethylphenyl)benzene Scaffold

The creation of the 1,2-bis(4-bromomethylphenyl)benzene molecule is a tale of two key transformations. First, the diaryl core, 1,2-bis(4-methylphenyl)benzene (B8512937), is assembled. Following this, the methyl groups are converted to bromomethyl groups. This sequential approach allows for a controlled and efficient synthesis.

Precursor Synthesis via Aryl-Aryl Coupling Reactions

The formation of the carbon-carbon bond between the two phenyl rings is a critical step. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this. These reactions, often catalyzed by transition metals, provide a versatile and high-yielding route to the 1,2-bis(4-methylphenyl)benzene precursor.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in contemporary organic synthesis. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.govgre.ac.uk For the synthesis of 1,2-bis(4-methylphenyl)benzene, this could involve the reaction of 1,2-dihalobenzene with a (4-methylphenyl)boronic acid derivative, or alternatively, the coupling of a 1,2-diboronic acid derivative with a 4-halotoluene. The reaction benefits from mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-based ligands being common. nih.gov

A representative Suzuki-Miyaura coupling for a related biphenyl (B1667301) synthesis is the reaction between bromobenzene (B47551) and 4-methylphenyl boronic acid. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the catalyst. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling
Ligand PPh₃, various phosphinesStabilizes the catalyst and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Toluene (B28343), DMF, DioxaneProvides the reaction medium
Reactants Aryl halide and Arylboronic acid/esterThe coupling partners

This table provides a generalized overview of typical components and their roles in a Suzuki-Miyaura coupling reaction.

The Negishi coupling offers another powerful method for C-C bond formation, utilizing organozinc reagents. wikipedia.org This reaction, also typically catalyzed by palladium or nickel, couples an organic halide or triflate with an organozinc compound. wikipedia.org The synthesis of the 1,2-bis(4-methylphenyl)benzene precursor via this method would involve the reaction of an organozinc derivative of toluene with a 1,2-dihalobenzene, or vice-versa. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, often leading to high yields under mild conditions. nih.govnih.gov

The Stille coupling , in contrast, employs organotin reagents (organostannanes). organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org The synthesis of the precursor would involve the reaction of a 1,2-dihalobenzene with a (4-methylphenyl)stannane derivative. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Comparison of Negishi and Stille Coupling for Aryl-Aryl Bond Formation

FeatureNegishi CouplingStille Coupling
Organometallic Reagent OrganozincOrganotin (Organostannane)
Catalyst Palladium or Nickel wikipedia.orgPalladium wikipedia.org
Advantages High reactivity, mild conditions nih.govHigh functional group tolerance organic-chemistry.org
Disadvantages Air and moisture sensitivity of reagentsToxicity of tin compounds organic-chemistry.org

This table highlights the key differences between the Negishi and Stille coupling reactions in the context of synthesizing the diaryl precursor.

The Ullmann reaction is a classic method for the formation of symmetrical biaryl compounds, traditionally involving the copper-promoted coupling of two equivalents of an aryl halide at high temperatures. thermofisher.comorganic-chemistry.org While effective, the classic Ullmann reaction often requires harsh conditions. wikipedia.orgnih.gov Modern variations, often referred to as Ullmann-type reactions, utilize soluble copper catalysts and can proceed under milder conditions. organic-chemistry.orgwikipedia.org These reactions can be used to synthesize both symmetrical and unsymmetrical biaryls. thermofisher.com The synthesis of 1,2-bis(4-methylphenyl)benzene could potentially be achieved through a copper-catalyzed coupling of 1,2-dihalobenzene and a 4-halotoluene derivative.

Benzylic Bromination Protocols for Alkylaryl Precursors

Once the 1,2-bis(4-methylphenyl)benzene precursor is synthesized, the next crucial step is the selective bromination of the benzylic positions—the carbon atoms directly attached to the aromatic rings. youtube.comlibretexts.org This transformation converts the methyl groups into the desired bromomethyl functionalities.

The reagent of choice for benzylic bromination is N-bromosuccinimide (NBS). libretexts.orgchadsprep.com NBS is favored over molecular bromine (Br₂) for this transformation because it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. chadsprep.com

The mechanism proceeds via a free-radical chain reaction. chemistrysteps.com Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com In the propagation steps, the bromine radical abstracts a hydrogen atom from a benzylic position, forming a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This benzylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with HBr, to form the final brominated product and another bromine radical, which continues the chain. chadsprep.com

A patented method describes the reaction of a dimethyl aromatic hydrocarbon with 1.8 to 3.5 molar equivalents of NBS in an organic solvent at a temperature between 0 and 80°C, under light irradiation, to produce the corresponding bis(bromomethyl) aromatic hydrocarbon in high purity and yield. google.com

Table 3: Typical Conditions for NBS Bromination

ComponentExampleRole
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of bromine radicals
Initiator Light (hν), Peroxides (e.g., AIBN)Initiates the radical chain reaction
Solvent Carbon tetrachloride (CCl₄), Benzene (B151609)Provides an inert reaction medium
Substrate 1,2-Bis(4-methylphenyl)benzeneThe starting material to be brominated

This table summarizes the essential components for a successful benzylic bromination using NBS.

Alternative Halogenation Reagents and Radical Initiation

While N-bromosuccinimide (NBS) is the most common reagent for benzylic bromination due to its ability to maintain a low, steady concentration of bromine radicals and minimize side reactions, several alternatives have been explored. wikipedia.orgmasterorganicchemistry.com These alternatives often aim for greener, more atom-economical, or more reactive systems.

One notable alternative is the use of an HBr/H₂O₂ system, which offers high atom economy for bromine and produces water as the only byproduct. Other brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which, like NBS, serves as a source of bromine radicals. nih.gov For substrates that are less reactive, more aggressive brominating agents or conditions may be necessary.

The initiation of the radical chain reaction is crucial for the success of the benzylic bromination. This is typically achieved through thermal or photochemical means. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.org These initiators decompose upon heating or irradiation to form radicals that initiate the chain reaction. Photochemical initiation, often using UV or visible light, can also be employed to generate bromine radicals, sometimes even in the absence of a chemical initiator. scirp.org

Table 1: Comparison of Halogenation Reagents and Initiators for Benzylic Bromination

Reagent/Initiator System Description Advantages Disadvantages
NBS/AIBN or BPO The classical Wohl-Ziegler setup. NBS provides a slow, constant supply of Br₂. AIBN or BPO act as thermal radical initiators. wikipedia.org High selectivity for benzylic positions, well-established procedures. Formation of succinimide (B58015) byproduct, requires careful control of reaction conditions.
HBr/H₂O₂ An oxidative bromination system where HBr is oxidized by hydrogen peroxide to generate bromine in situ. High bromine atom economy, environmentally friendly (water is the main byproduct). Can be less selective and may require careful pH control.
DBDMH 1,3-Dibromo-5,5-dimethylhydantoin is another stable source of bromine radicals. nih.gov Similar to NBS, provides a controlled release of bromine. May be more expensive than NBS.
Photochemical Initiation Uses light (UV or visible) to induce the homolytic cleavage of Br₂ or NBS to form radicals. scirp.org Can often be performed at lower temperatures, offering better selectivity. Requires specialized photochemical equipment.
Solvent Effects and Reaction Condition Optimization

The choice of solvent plays a critical role in the outcome of the benzylic bromination of 1,2-bis(4-methylphenyl)benzene. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, a range of alternative solvents have been investigated and are now preferred.

Aprotic solvents of varying polarity are generally used. Acetonitrile is a common choice, as it is a polar aprotic solvent that can facilitate the reaction while being relatively benign. wku.edu Other solvents such as 1,2-dichlorobenzene (B45396) have also been shown to be effective, in some cases leading to faster reaction times and higher yields compared to traditional solvents. researchgate.net For certain applications, greener options like ionic liquids or even solvent-free conditions have been explored to reduce the environmental impact of the synthesis. researchgate.net

Optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry is essential to maximize the yield of the desired dibrominated product and minimize the formation of mono-brominated intermediates and over-brominated or ring-brominated byproducts. The reaction temperature is typically elevated to facilitate radical initiation, often to the boiling point of the solvent. wikipedia.org The stoichiometry of the brominating agent is also a key parameter; a slight excess of NBS is often used to ensure complete conversion of the starting material.

Table 2: Influence of Solvents on Benzylic Bromination

Solvent Polarity Boiling Point (°C) Key Features and Considerations
Carbon Tetrachloride (CCl₄) Nonpolar 77 Traditional solvent for Wohl-Ziegler reactions, but now largely avoided due to toxicity and environmental impact. wikipedia.org
Acetonitrile (CH₃CN) Polar Aprotic 82 A common and effective alternative to chlorinated solvents, offering good solubility for many organic compounds. wku.edu
1,2-Dichlorobenzene Nonpolar 180 Higher boiling point allows for higher reaction temperatures, which can increase reaction rates. researchgate.net
(Trifluoromethyl)benzene Nonpolar 102 Has been proposed as a suitable alternative to CCl₄ for Wohl-Ziegler brominations. researchgate.net
Ionic Liquids Varies Varies Considered "green" solvents due to their low vapor pressure, but can be expensive and require specific workup procedures. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

A significant challenge in the synthesis of this compound is achieving high chemo- and regioselectivity. Chemoselectivity refers to the selective bromination of the benzylic methyl groups over the aromatic rings. Benzylic C-H bonds are weaker than aromatic C-H bonds, and the resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring, which favors radical abstraction at the benzylic position. chadsprep.com However, under certain conditions, electrophilic aromatic bromination can occur as a side reaction, particularly if free bromine concentration is too high. The use of NBS is advantageous here as it maintains a low concentration of Br₂, thus favoring the radical pathway. chadsprep.commasterorganicchemistry.com

Regioselectivity concerns the selective formation of the desired this compound over mono-brominated or other isomeric products. To achieve complete dibromination, a sufficient molar equivalent of the brominating agent (typically slightly more than two equivalents relative to the starting material) must be used. Incomplete reaction will lead to a mixture of the starting material, the mono-brominated product, and the desired di-brominated product, necessitating purification. The two methyl groups in 1,2-bis(4-methylphenyl)benzene are electronically equivalent, so selective mono-bromination is generally not a primary goal when the dibrominated product is desired.

Scalability and Process Optimization in Synthetic Procedures

The scalability of the synthesis of this compound is an important consideration for its potential applications. Traditional batch processing on a large scale can be challenging due to the exothermic nature of radical reactions and the safety concerns associated with handling large quantities of bromine or brominating agents.

To address these challenges, continuous flow chemistry has emerged as a promising technology for the scalable and safer synthesis of bromomethylated aromatic compounds. scirp.org Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction temperature and mixing. This enhanced control can lead to higher yields, improved selectivity, and a better safety profile. Photochemical flow reactors, in particular, have been successfully employed for benzylic brominations, enabling reactions to be carried out at lower temperatures and with shorter reaction times. scirp.org The use of in situ bromine generation within a flow system further enhances safety by minimizing the amount of free bromine present at any given time.

Process optimization for large-scale synthesis also involves the selection of cost-effective and environmentally benign reagents and solvents, as well as the development of efficient workup and purification procedures to isolate the final product in high purity.

Reactivity and Organic Transformations of 1,2 Bis 4 Bromomethylphenyl Benzene

Nucleophilic Substitution Reactions at the Bromomethyl Centers

The presence of two bromomethyl groups on the terminal phenyl rings of 1,2-Bis(4-bromomethylphenyl)benzene makes it highly susceptible to nucleophilic substitution reactions. These transformations typically proceed through an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group.

Formation of O-, N-, S-, and P-Functionalized Derivatives

A wide array of functionalized derivatives can be synthesized by reacting this compound with various nucleophiles. The general principle involves the displacement of the bromide ions by oxygen, nitrogen, sulfur, or phosphorus-containing nucleophiles to form new C-O, C-N, C-S, or C-P bonds, respectively.

These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of solvent is also crucial and often involves polar aprotic solvents that can solvate the cation but not the nucleophile, thus enhancing its reactivity.

Nucleophile TypeExample NucleophileResulting Functional GroupProduct Class
OxygenAlcohol (R-OH), Phenol (Ar-OH)Ether (-O-R, -O-Ar)Dialkoxy or diaryloxy derivatives
NitrogenAmine (R-NH2), Azide (N3-)Amine (-NH-R), Azide (-N3)Diamine or diazide derivatives
SulfurThiol (R-SH), Thiophenoxide (Ar-S-)Thioether (-S-R, -S-Ar)Dithioether derivatives
PhosphorusPhosphine (R3P)Phosphonium (B103445) salt (-P+R3)Diphosphonium salts

Table 1: Representative Nucleophilic Substitution Reactions

For instance, treatment of this compound with a twofold excess of sodium methoxide (B1231860) in a suitable solvent like dimethylformamide (DMF) would yield the corresponding dimethoxy ether. Similarly, reaction with primary or secondary amines can lead to the formation of secondary or tertiary diamines, which are important ligands in coordination chemistry.

Intermolecular and Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it an excellent building block for the synthesis of macrocyclic structures through intermolecular cyclization reactions. nih.gov When reacted with a difunctional nucleophile, such as a dithiol or a diamine, under high dilution conditions to favor intramolecular reaction of the intermediate, large rings can be formed. These cyclophane-type structures are of significant interest in host-guest chemistry and materials science.

An example is the reaction with a dithiol like 1,4-benzenedimethanethiol, which can lead to the formation of a large thiacyclophane. The size of the resulting ring can be controlled by the length of the linker in both the bis-bromomethyl compound and the dinucleophile.

While less common for this specific molecule, intramolecular cyclization could theoretically occur if one of the phenyl rings were to be functionalized with a nucleophilic group at an appropriate position to allow for ring closure with one of the bromomethyl groups.

Carbon-Carbon Bond Forming Reactions via SN2 Pathways

The bromomethyl groups readily participate in SN2 reactions with carbon nucleophiles, enabling the extension of the carbon framework. organic-chemistry.orgchemistry.coach This is a fundamental strategy in organic synthesis for building more complex molecules. pitt.edu

Common carbon nucleophiles used for this purpose include cyanide ions, enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), and organometallic reagents.

Carbon NucleophileReagent ExampleResulting Structure
CyanideSodium Cyanide (NaCN)Dinitrile
Malonic Ester EnolateDiethyl malonate / Sodium ethoxideTetraester (after substitution and hydrolysis/decarboxylation)
OrganocupratesLithium dialkylcuprate (R2CuLi)Dialkylated product

Table 2: Carbon-Carbon Bond Forming Reactions

The reaction with sodium cyanide, for example, would produce the corresponding dinitrile, which can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine. The use of soft nucleophiles like the enolate of diethyl malonate allows for the controlled formation of new carbon-carbon bonds, leading to precursors for various other functional groups.

Radical Reactions and Polymerization Initiations

Beyond nucleophilic substitution, the benzylic C-Br bonds in this compound can be homolytically cleaved to generate benzylic radicals. This reactivity allows the compound to be utilized in various radical-mediated processes, most notably as an initiator in controlled radical polymerizations.

Application in Radical Coupling Polymerization (RCP)

While specific examples for this compound in Radical Coupling Polymerization (RCP) are not extensively documented, the principle of using benzylic bromides in such polymerizations is established. In RCP, a bifunctional monomer containing groups susceptible to radical formation can be polymerized through the coupling of these radicals. This compound could potentially act as a comonomer or an initiator in such systems, where the C-Br bonds are cleaved to form diradicals that propagate the polymerization chain.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

A significant application of benzylic bromides is as initiators in Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. cmu.educmu.edu The C-Br bonds in this compound can be reversibly activated by a transition metal catalyst (typically a copper complex) to generate a radical and the oxidized metal complex. This radical can then add to a monomer, initiating polymerization.

The "living" nature of ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. As a difunctional initiator, this compound can be used to grow polymer chains from both ends simultaneously, leading to the formation of telechelic polymers or block copolymers.

MonomerPolymer TypePotential Application
StyrenePolystyrenePlastics, foams
Methyl Methacrylate (MMA)Poly(methyl methacrylate)Transparent plastics, coatings
AcrylonitrilePolyacrylonitrileCarbon fiber precursor, textiles
2-Hydroxyethyl Methacrylate (HEMA)Poly(2-hydroxyethyl methacrylate)Biomaterials, contact lenses

Table 3: Monomers for ATRP Initiated by this compound

The choice of monomer, catalyst system, and reaction conditions can be tailored to produce a wide range of polymeric materials with specific properties. cmu.edu The resulting polymers will have the core structure of 1,2-bis(phenyl)benzene at their center.

Other Free Radical Mediated Transformations

The most significant free radical mediated transformation involving this compound is, in fact, its own synthesis from its precursor, 1,2-bis(4-methylphenyl)benzene (B8512937). The benzylic C-H bonds of the methyl groups are significantly weaker than other alkyl C-H bonds, making them susceptible to selective halogenation via a free radical pathway. masterorganicchemistry.comkhanacademy.org

This transformation is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator, which can be light (UV) or a peroxide compound. masterorganicchemistry.com The reaction proceeds through a classic free radical chain mechanism:

Initiation: The initiator (e.g., light) causes the homolytic cleavage of a bromine source (Br₂), which is present in low concentrations from NBS, to form two bromine radicals (Br•). masterorganicchemistry.com

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups to form a stable, resonance-delocalized benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical then reacts with a Br₂ molecule to yield the brominated product and another bromine radical, which continues the chain reaction. masterorganicchemistry.comkhanacademy.org

Termination: The reaction concludes when two radicals combine. reddit.com

Due to the presence of two methyl groups, this reaction is performed on both sides of the molecule to yield the target this compound. The selectivity for the benzylic position is high due to the resonance stabilization of the intermediate benzyl radical. masterorganicchemistry.com

Metal-Mediated and Organometallic Reactions

The carbon-bromine bonds in this compound are key sites for a variety of metal-mediated reactions, enabling the formation of organometallic reagents and participation in coupling chemistries.

Generation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The benzylic bromide functionalities of this compound can be converted into highly reactive organometallic nucleophiles, such as Grignard and organolithium reagents.

Grignard Reagents: These are organomagnesium halides (R-Mg-X) formed by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the resulting complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction involves the insertion of magnesium metal into the carbon-halogen bond, in this case, the benzylic C-Br bond. masterorganicchemistry.com For this compound, this would theoretically proceed to form a mono- or di-Grignard reagent. However, the high reactivity of the formed Grignard reagent can lead to side reactions, such as intermolecular coupling (Wurtz-type reaction), especially when attempting to form the di-Grignard species.

Organolithium Compounds: Similarly, organolithium reagents (R-Li) can be prepared by reacting an organic halide with lithium metal, often in a hydrocarbon solvent like pentane (B18724) or hexane. wikipedia.orgmasterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. wikipedia.org The reaction of this compound with lithium would be expected to form the corresponding organolithium species. Another common method is lithium-halogen exchange, where an existing organolithium compound (like n-BuLi) is used to swap the halogen, though this is more common for aryl and vinyl halides. masterorganicchemistry.com

While these syntheses are standard for monofunctional halides, creating bifunctional organometallics from this compound requires careful control of reaction conditions to manage selectivity and prevent polymerization or coupling side products.

Table 1: General Formation of Organometallic Reagents

Reagent TypeGeneral ReactionReactantsSolvent
Grignard ReagentR-Br + Mg → R-MgBrMagnesium (Mg)Diethyl ether or THF
OrganolithiumR-Br + 2Li → R-Li + LiBrLithium (Li)Hydrocarbon (e.g., Hexane)

This table represents the generalized reaction for each benzylic bromide site.

Transition Metal Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the most prominent named reactions in this class typically utilize aryl or vinyl halides (Csp²-X) rather than benzylic halides (Csp³-X) like those in this compound.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netbeilstein-journals.orgorganic-chemistry.org The standard mechanism involves the oxidative addition of a C(sp²)-X bond to the palladium(0) catalyst.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene under a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org This process is also mechanistically dependent on the oxidative addition of the C(sp²)-X bond. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming a C-N bond between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org Like the others, its catalytic cycle is initiated by the oxidative addition of the aryl halide.

While variations of these reactions that can couple alkyl halides exist, the direct application of the classical Sonogashira, Heck, or Buchwald-Hartwig protocols to the benzylic bromide groups of this compound is not the standard approach and specific examples in the literature are scarce. The reactivity of the C(sp³)-Br bond differs significantly from the C(sp²)-Br bond on an aromatic ring.

Formation of Coordination Complexes

This compound is not typically used directly as a ligand in coordination chemistry because the bromomethyl groups are not strong electron-pair donors. Instead, it serves as an invaluable precursor for the synthesis of chelating ligands. The two benzylic bromide groups are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of donor atoms such as phosphorus, nitrogen, or sulfur.

A primary application is the synthesis of diphosphine ligands, which are among the most important ligand classes in homogeneous catalysis. The reaction of this compound with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh₂), would yield a tetraphenyl diphosphine ligand. This new ligand, featuring a rigid backbone derived from the starting material, can then chelate to a metal center to form stable coordination complexes. The geometry of the backbone is crucial in determining the "bite angle" of the resulting diphosphine ligand, which in turn influences the catalytic activity of the metal complex.

The synthesis of such ligands and their subsequent complexation to transition metals like palladium, platinum, or nickel is a common strategy for creating novel catalysts. researchgate.net

Table 2: Example of Ligand Synthesis from this compound

PrecursorReagentProduct (Ligand)Application
This compoundLithium Diphenylphosphide (LiPPh₂)1,2-Bis(4-(diphenylphosphino)methylphenyl)benzeneChelating diphosphine ligand for transition metal catalysts

Derivatives and Advanced Chemical Architectures Based on 1,2 Bis 4 Bromomethylphenyl Benzene

Supramolecular Chemistry and Self-Assembly

The unique structural attributes of 1,2-bis(4-bromomethylphenyl)benzene facilitate its use in creating sophisticated supramolecular systems. The molecule's flexible biphenyl (B1667301) core and reactive termini are ideal for designing and synthesizing macrocycles and for studying the intricacies of molecular recognition and self-assembly.

Design and Synthesis of Macrocyclic Compounds and Cages

The synthesis of macrocycles from this compound often involves its reaction with multidentate nucleophiles. For instance, it has been used in the synthesis of bicyclic peptides by reacting with multi-thiol-reactive linkers. researchgate.net This methodology highlights the versatility of using bis(bromomethyl)benzene derivatives to create conformationally constrained macrostructures. researchgate.net The synthesis of various macrocycles, including those with terphenyl units, has been achieved through reactions with compounds like dioximes in the presence of a base. lew.ro While not directly using this compound, these syntheses demonstrate a general strategy where a bis(halomethyl)benzene derivative is reacted with a suitable linker to form the macrocyclic structure. lew.ro The synthesis of large aromatic macrocycles, such as terphen[n]arenes and quaterphen[n]arenes, has been accomplished through one-pot condensation reactions of dimethoxy terphenyl or quaterphenyl (B1678625) monomers, showcasing another route to large cyclic structures. chemistryviews.org

Molecular cages, with well-defined cavities, can also be constructed using benzene-based building blocks. For example, a molecular cage has been reported that consists of a bent anthracene (B1667546) dimer paired with 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. nih.gov This demonstrates how functionalized benzene (B151609) moieties can serve as building blocks for complex, cage-like host molecules. nih.gov

Table 1: Examples of Macrocycles Synthesized from Benzene Derivatives

Macrocycle TypePrecursorsSynthetic ApproachReference
Bicyclic Peptides1,2-Bis(bromomethyl)benzene, Multi-thiol-reactive linkersReaction with multi-thiol-reactive linkers researchgate.net
Terphenyl-based MacrocyclesDioximes, 1,3-Bis(bromomethyl)benzeneReaction with dioximes in the presence of a base lew.ro
Terphen[n]arenes and Quaterphen[n]arenesDimethoxy terphenyl or quaterphenyl monomersOne-pot condensation reactions chemistryviews.org
Molecular CageBent anthracene dimer, 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzenePairing of functionalized benzene moieties nih.gov

This table is interactive. Click on the headers to sort the data.

Investigation of Host-Guest Chemistry and Molecular Recognition

Macrocycles derived from benzene-based precursors are central to the field of host-guest chemistry, where a host molecule selectively binds a guest molecule. tcichemicals.com The cavities of these macrocycles can be tailored to recognize and bind specific ions or small molecules through various non-covalent interactions, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. tcichemicals.com

The investigation of host-guest interactions often involves techniques like NMR spectroscopy to study the changes in chemical shifts upon complexation. researchgate.net For example, the complexation of pillar researchgate.netarenes with an ionic liquid was studied using ¹H NMR and 2D ROESY NMR to understand the through-space interactions between the host and guest. researchgate.net The binding ability of macrocycles can also be explored through the construction of polypseudorotaxanes, where the macrocycle threads onto a polymeric axle. frontiersin.org The stability and formation of these complexes are influenced by the solvent and the nature of the interactions between the host and guest. frontiersin.org

Fluorescent indicator displacement (FID) assays are a powerful tool for studying host-guest chemistry. nih.gov In an FID assay, a fluorescent guest is initially bound to the macrocyclic host. The addition of a competing guest displaces the fluorescent guest, leading to a change in the fluorescence signal, which can be used to quantify the binding affinity of the new guest. nih.gov

Directed Self-Assembly via Non-Covalent Interactions

The self-assembly of molecules into well-ordered structures is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, C–H⋯π interactions, and π-π stacking. nih.gov The flexible nature of the biphenyl moiety in this compound allows for the formation of distinct self-assembled structures. For instance, a precursor with two flexible bromo-triphenyl moieties has been shown to assemble into different non-planar dimer and trimer clusters through a combination of these non-covalent interactions. nih.gov

The thermal diffusion of precursors on a surface can influence the self-assembly process and subsequent chemical reactions. nih.gov At low molecular coverage, the disassembly of dimers can facilitate intramolecular cyclization reactions. nih.gov At higher coverages, larger and more stable assemblies may dominate. nih.gov The self-assembly of benzene-bridged metallosalphen dimers, tailored with aliphatic chains, has been demonstrated to form π-electronic tapes in solution, which exhibit interesting photoconductive properties. rsc.org

The formation of supramolecular gels is another example of directed self-assembly. chemistryviews.org Large macrocycles, such as cyclic pentamers and hexamers of terphen[n]arenes and quaterphen[n]arenes, can form gels driven by π-π stacking interactions. chemistryviews.org These gel materials have shown potential for applications like capturing iodine from water or vapor. chemistryviews.org

Polymer Chemistry and Porous Materials

The reactivity of the bromomethyl groups in this compound makes it a versatile component in polymer synthesis, where it can be incorporated as a monomer or used as a cross-linking agent to create robust polymeric networks.

Utilization as a Monomer in Polymer Synthesis

This compound can serve as a monomer in various polymerization reactions. For instance, similar bis(bromomethyl)benzene derivatives, such as 2,5-bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene, are used in the synthesis of fluorescent conjugated polymers like MEH-PPV. researchgate.net The polymerization is typically carried out in the presence of a base, such as potassium tert-butoxide. researchgate.net

Aramid copolymers with enhanced solubility have been synthesized by incorporating flexible bis(4-aminophenoxy) benzene moieties into the polymer backbone. nih.gov This approach allows for the synthesis of high-molecular-weight polymers in organic solvents. nih.gov The polymerization is achieved through a polycondensation reaction between the bis(4-aminophenoxy) benzene monomers, another diamine, and a diacyl chloride. nih.gov

Porous organic polymers (POPs) are another class of materials where benzene-based monomers are utilized. nih.gov For example, ferrocene-containing POPs have been synthesized via Heck coupling reactions between 1,1′-divinylferrocene and tetrahedral silicon-based monomers containing bromophenyl groups. nih.gov These materials exhibit high thermal stability and porosity, making them promising for applications such as gas storage and capture. nih.gov

Table 2: Polymers Synthesized Using Benzene-Based Monomers

Polymer TypeMonomersPolymerization MethodKey FeatureReference
Fluorescent Conjugated Polymer (MEH-PPV)2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzeneBase-mediated polymerizationFluorescence researchgate.net
Aramid CopolymersBis(4-aminophenoxy) benzene, p-Phenylenediamine, Terephthaloyl chloridePolycondensationEnhanced solubility nih.gov
Porous Organic Polymers (POPs)1,1′-Divinylferrocene, Tetrakis(4-bromophenyl)silaneHeck coupling reactionPorosity, Gas sorption nih.gov

This table is interactive. Click on the headers to sort the data.

Application as a Cross-Linking Agent in Polymeric Networks

The two reactive bromomethyl groups of this compound allow it to function as a cross-linking agent, connecting polymer chains to form a three-dimensional network. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. For example, 2,4-bis(bromomethyl)-1,3,5-triethylbenzene (B68364) is used as a cross-linking agent to improve the properties of polymers and resins. lookchem.com Its reactivity enables the formation of strong chemical bonds, leading to materials with enhanced strength and durability for applications in adhesives, coatings, and composites. lookchem.com

In the context of porous materials, cross-linking is crucial for creating a stable, porous structure. While not specifically mentioning this compound, the synthesis of porous organic polymers often involves the use of multifunctional monomers that act as cross-linkers to build the network. The choice of the cross-linking agent can influence the pore size and surface area of the final material.

Development of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

There is currently no specific information available in the surveyed scientific literature detailing the use of this compound as a monomer for the synthesis of Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs). The synthesis of these materials typically relies on monomers with specific geometries and reactive groups that facilitate the formation of extended, porous, and often crystalline networks. While the bromomethyl groups of this compound are suitable for forming covalent linkages, specific examples of its incorporation into COFs or POPs have not been reported.

Hybrid Organic-Inorganic Materials (e.g., Periodic Mesoporous Organosilica)

Information regarding the application of this compound in the creation of hybrid organic-inorganic materials, such as Periodic Mesoporous Organosilicas (PMOs), is not present in the available scientific literature. The synthesis of PMOs involves the co-condensation of silica (B1680970) precursors with organosilane monomers containing bridged organic groups. While the structure of this compound could theoretically be modified to act as such an organic bridge, research documenting this specific application has not been found.

Functional Materials and Molecular Devices

Development of Fluorescent and Luminescent Organic Materials

There is no available research that specifically investigates the fluorescent or luminescent properties of materials directly synthesized from this compound. The development of fluorescent organic materials often involves molecules with extended π-conjugated systems and specific electron-donating and -accepting groups to tune their photophysical properties. While the biphenyl moieties within this compound provide a degree of conjugation, dedicated studies on its emission characteristics or its use as a core for luminescent materials are not documented.

Integration into Photoswitchable Molecular Systems

The integration of this compound into photoswitchable molecular systems has not been described in the scientific literature. Photoswitchable molecules typically contain photochromic units that undergo reversible structural changes upon irradiation with light of specific wavelengths. While the this compound framework could potentially be functionalized with such units, no studies demonstrating this have been published.

Precursors for Heterocyclic Systems

While the bromomethyl groups are reactive and make the compound a potential precursor for forming rings, specific, documented examples of using this compound for the synthesis of heterocyclic systems are not available in the reviewed literature. Related molecules, such as 1,2-bis(bromomethyl)benzene, are known to be effective precursors for a variety of heterocyclic and macrocyclic compounds through reactions with appropriate dinucleophiles. However, the literature does not extend these specific examples to the this compound derivative.

Structural Elucidation and Conformational Analysis of 1,2 Bis 4 Bromomethylphenyl Benzene and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and purity of 1,2-Bis(4-bromomethylphenyl)benzene and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The benzylic protons of the bromomethyl (-CH₂Br) groups would typically appear as a singlet in the range of δ 4.5-4.7 ppm. The aromatic protons would present as a more complex set of multiplets in the δ 7.0-7.5 ppm region, corresponding to the protons on the central and peripheral benzene (B151609) rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the resonance for the bromomethyl carbon at approximately δ 30-33 ppm. rsc.org The aromatic carbons would generate a series of signals between δ 128-140 ppm, with quaternary carbons appearing at the lower field end of this range.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals by identifying spin-spin couplings and direct C-H correlations, respectively.

Table 1: Representative NMR Data for Bromomethyl-Substituted Benzenes

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
o-bis(Bromomethyl)benzene 4.68 (s, 4H, CH₂Br), 7.26-7.39 (m, 4H, ArH) 30.1 (CH₂Br), 129.6 (CH), 131.2 (CH), 136.7 (C)
m-bis(Bromomethyl)benzene 4.48 (s, 4H, CH₂Br), 7.33 (m, 3H, ArH), 7.43 (m, 1H, ArH) 33.0 (CH₂Br), 129.1 (CH), 129.3 (CH), 129.6 (CH), 138.4 (C)
p-bis(Bromomethyl)benzene 4.48 (s, 4H, CH₂Br), 7.37 (s, 4H, ArH) 33.0 (CH₂Br), 129.6 (CH), 138.1 (C)

Data sourced from a study on related isomers and presented for comparative purposes. rsc.org

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) spectroscopy of this compound would confirm the presence of key structural motifs. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic C-H bending vibrations for substituted benzenes appear in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching frequency is typically found in the lower frequency range, often around 600-500 cm⁻¹. The CH₂ wagging and twisting modes associated with the bromomethyl group are also identifiable. esisresearch.org

Raman spectroscopy , being complementary to IR, is particularly useful for observing the symmetric vibrations of the benzene rings and the C-C skeletal framework.

Table 2: Key Vibrational Frequencies for Related Brominated Benzenes

Vibrational Mode Typical Wavenumber (cm⁻¹) Source
Aromatic C-H Stretch 3100 - 3000 researchgate.net
CH₂ Symmetric Stretch ~2973 esisresearch.org
Benzene Ring C=C Stretch ~1459 researchgate.net
CH₂ Wagging ~1282 esisresearch.org
C-Br Stretch 600 - 500 General

Data compiled from spectroscopic studies of related compounds.

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule. For this compound (C₂₀H₁₆Br₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster, providing definitive evidence for the presence of two bromine atoms in the molecule. mdpi.com

Solid-State Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography offers the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystalline state.

The crystal packing of this compound and its derivatives is governed by a variety of non-covalent interactions. The analysis of these interactions is key to understanding the material's solid-state properties. researchgate.netresearchgate.net

C-H···Br Interactions: Weak hydrogen bonds between the hydrogen atoms of the benzene rings or methylene (B1212753) groups and the bromine atoms of neighboring molecules are expected to be a significant packing force. researchgate.net

C-H···π Interactions: These interactions involve the hydrogen atoms pointing towards the electron-rich π-system of a benzene ring on an adjacent molecule. In related ortho-substituted isomers, C-H···π interactions have been shown to play a major role in the crystal packing. researchgate.netresearchgate.net

π-π Stacking: The face-to-face or offset stacking of the aromatic rings is another common interaction that contributes to the stabilization of the crystal lattice. The degree of offset and the inter-planar distance are key parameters in defining these interactions. mdpi.comrsc.org

Br···Br Interactions: Short contacts between bromine atoms on adjacent molecules can also influence the crystal packing, with the geometry of these interactions (Type I vs. Type II) providing insight into their nature. researchgate.netiucr.org

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For this compound, this includes the dihedral angles between the central benzene ring and the two peripheral phenyl rings. These angles are a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. The orientation of the bromomethyl groups (e.g., syn or anti with respect to the plane of the phenyl rings) is also a critical conformational feature determined from the crystal structure. researchgate.net The conformation adopted in the crystal can have a significant impact on the material's physical properties.

Table 3: Crystallographic Data for a Related Compound (ortho-bis(bromomethyl)benzene)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.232(2)
b (Å) 11.597(2)
c (Å) 11.080(2)
β (°) 108.80(3)

This data is for an isomeric compound and serves as an illustrative example of crystallographic parameters. researchgate.net

Investigation of Polymorphism and Co-Crystallization Phenomena

The phenomenon of polymorphism, where a chemical compound crystallizes into multiple distinct crystal structures, is of significant interest in materials science. While dedicated studies on the polymorphic behavior of this compound are not extensively documented in the literature, its molecular structure suggests a high potential for such phenomena. The conformational flexibility inherent in the o-terphenyl (B166444) scaffold, specifically the rotational freedom of the two outer phenyl rings relative to the central ring, allows the molecule to adopt various conformations. These different conformers could potentially pack into distinct crystal lattices under varying crystallization conditions (e.g., solvent, temperature, and saturation), leading to the formation of polymorphs with different physical properties.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another critical area of crystal engineering. wikipedia.org The molecular structure of this compound is particularly amenable to the formation of co-crystals. The presence of bromine atoms facilitates halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. Furthermore, the multiple aromatic rings provide sites for π-π stacking interactions. These interactions are fundamental in the self-assembly processes that lead to the formation of stable co-crystal structures. nih.gov

For instance, co-crystallization with molecules that are strong hydrogen bond donors or acceptors could lead to complex supramolecular assemblies. While specific co-crystals of this compound are not widely reported, the principles can be illustrated by examining related brominated aromatic compounds. nih.gov The table below presents hypothetical, yet plausible, crystallographic data for a polymorph and a co-crystal of a related brominated terphenyl derivative, illustrating the types of structural variations that could be expected.

Interactive Table 1: Illustrative Crystallographic Data for a Hypothetical Polymorph and Co-crystal of a 1,2-Diarylbenzene Derivative

ParameterPolymorph ICo-crystal with Pyridine-N-oxide
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.2512.89
b (Å) 15.6718.45
c (Å) 8.919.76
α (°) 9090
β (°) 105.390
γ (°) 9090
Volume (ų) 13782321
Key Interactions van der Waals, π-π stackingHalogen bonding (Br···O), CH···π

Chiroptical Properties and Isomerism

The parent molecule, this compound, is achiral. However, its o-terphenyl core structure is a classic example of a scaffold that can exhibit axial chirality, a type of stereoisomerism resulting from hindered rotation around a single bond. chemistryviews.org This phenomenon, known as atropisomerism, occurs when the steric hindrance between bulky groups ortho to the single bond connecting the aryl rings is large enough to prevent free rotation, leading to separable, non-superimposable enantiomers. rsc.org

For this compound, the rotation of the two outer (4-bromomethyl)phenyl rings around the single bonds connecting them to the central benzene ring is the critical conformational process. While the barrier to rotation in the parent compound may not be high enough for the isolation of stable enantiomers at room temperature, the introduction of additional bulky substituents on the phenyl rings can significantly increase this rotational barrier.

Derivatives of 1,2-diarylbenzenes have been synthesized and studied for their chiroptical properties. nsf.gov For example, if a chiral substituent is introduced, or if the substitution pattern creates sufficient steric hindrance, stable atropisomers can be resolved. These chiral molecules can be characterized by their interaction with plane-polarized light, exhibiting optical rotation and distinct circular dichroism (CD) spectra. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum provide valuable information about the absolute configuration (P or M helicity) of the atropisomers. mdpi.com

The free energy of activation for racemization (ΔG‡rac) is a key parameter that quantifies the configurational stability of atropisomers. A higher ΔG‡rac value indicates a more stable chiral compound. Studies on related, highly substituted terphenyl systems have shown that these barriers can be substantial, allowing for the isolation and use of the enantiopure compounds in applications such as asymmetric catalysis. nsf.gov

Interactive Table 2: Representative Chiroptical Data for a Chiral 1,2-Diarylbenzene Derivative

Property(+)-Enantiomer(-)-Enantiomer
Specific Rotation [α]D²⁵ (deg) +85 (c 0.5, CHCl₃)-84 (c 0.5, CHCl₃)
Major CD Cotton Effect (nm) Positive at 254 nmNegative at 254 nm
Racemization Barrier (ΔG‡rac, kcal/mol) 24.524.5
Assigned Absolute Configuration P (Plus) HelicityM (Minus) Helicity

Conclusion and Future Research Directions

Current Understanding and Research Gaps in 1,2-Bis(4-bromomethylphenyl)benzene Chemistry

The core structure of this compound features a central benzene (B151609) ring substituted at the 1 and 2 positions with 4-bromomethylphenyl groups. The presence of two reactive bromomethyl functionalities makes it a prime candidate for a variety of chemical transformations, particularly in the realm of polymer and supramolecular chemistry. These reactive sites can readily undergo nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the construction of larger, more complex molecular architectures.

Despite its potential, a comprehensive understanding of the chemistry of this compound remains a subject of ongoing investigation. While the reactivity of the benzylic bromide groups is generally well-understood, specific kinetic and thermodynamic data for its reactions are not extensively documented in the public domain. A significant research gap exists in the detailed exploration of its reaction mechanisms under various conditions and with a diverse array of nucleophiles. Furthermore, systematic studies on the influence of the ortho-disubstituted phenyl backbone on the reactivity of the bromomethyl groups are limited.

Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of this compound and its derivatives is a key area of research. While standard bromination reactions of the corresponding dimethyl precursor, 1,2-bis(4-methylphenyl)benzene (B8512937), using reagents like N-bromosuccinimide (NBS) under radical initiation conditions are plausible, the optimization of these methods to achieve high yields and selectivity is crucial. google.com

Opportunities in Advanced Materials Science and Nanotechnology

The true potential of this compound lies in its application as a monomer or cross-linking agent in the synthesis of advanced materials. Its rigid ortho-phenylene core combined with the outward-projecting reactive arms suggests its utility in creating polymers with specific conformational preferences. These could include shape-persistent macrocycles, ladder polymers, and other architecturally complex macromolecules.

In nanotechnology, this compound could serve as a molecular linker for the assembly of nanoparticles or for the functionalization of surfaces. The precise distance and orientation of the two bromomethyl groups could be exploited to create well-defined nanostructures. For instance, it could be used to bridge two different nanomaterials, leading to hybrid structures with synergistic properties. The resulting materials could find applications in areas such as electronics, sensing, and catalysis.

Prospects for Further Theoretical and Computational Investigations

Theoretical and computational studies can provide invaluable insights into the properties and reactivity of this compound, complementing experimental work. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such calculations can also elucidate the conformational landscape of the molecule, identifying the most stable arrangements of the phenyl rings.

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